molecular formula C19H23ClFN3O3 B2429322 Enrofloxacin hydrochloride CAS No. 112732-17-9; 93106-59-3

Enrofloxacin hydrochloride

Cat. No.: B2429322
CAS No.: 112732-17-9; 93106-59-3
M. Wt: 395.86
InChI Key: PZJWYUDBXNNVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin hydrochloride is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is widely used in veterinary medicine to treat a variety of bacterial infections in animals. This compound is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria, making it a valuable tool in the fight against bacterial diseases in livestock and pets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enrofloxacin hydrochloride is synthesized through a multi-step chemical processOne common method involves the reaction of 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The final product is then purified and formulated into various dosage forms for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrochloric acid, potassium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound include its active metabolite, ciprofloxacin, and other derivatives with modified antibacterial properties .

Scientific Research Applications

Enrofloxacin hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Enrofloxacin hydrochloride is part of the fluoroquinolone family of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and ofloxacin. Compared to these similar compounds, this compound is unique in its veterinary applications and its specific activity against a broad spectrum of bacterial pathogens. While ciprofloxacin is also used in human medicine, this compound is primarily used in veterinary settings .

Properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJWYUDBXNNVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920877
Record name 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112732-17-9
Record name 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112732-17-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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